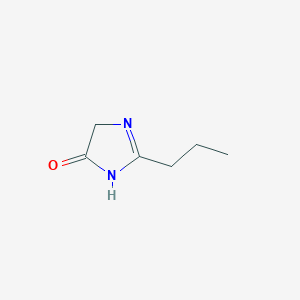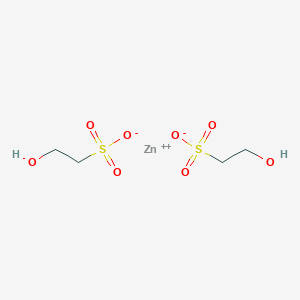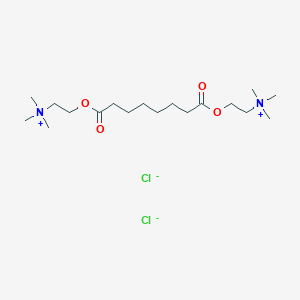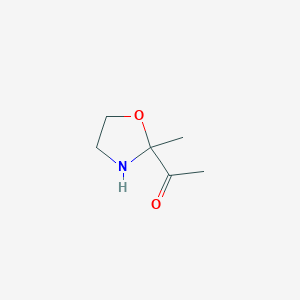
2-Propyl-1H-imidazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Propyl-1H-imidazol-4(5H)-one, also known as PIH, is a heterocyclic organic compound with the molecular formula C6H10N2O. It is a derivative of imidazole and has been found to have various applications in scientific research.
作用機序
The mechanism of action of 2-Propyl-1H-imidazol-4(5H)-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
2-Propyl-1H-imidazol-4(5H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-Propyl-1H-imidazol-4(5H)-one in lab experiments is its relatively low cost and availability. 2-Propyl-1H-imidazol-4(5H)-one is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of using 2-Propyl-1H-imidazol-4(5H)-one is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for research on 2-Propyl-1H-imidazol-4(5H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of 2-Propyl-1H-imidazol-4(5H)-one for maximum efficacy and safety. Another area of interest is the development of new synthesis methods for 2-Propyl-1H-imidazol-4(5H)-one and its derivatives, which may lead to the discovery of new compounds with improved properties and applications.
In conclusion, 2-Propyl-1H-imidazol-4(5H)-one has various scientific research applications, including anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of certain enzymes and proteins involved in inflammation and oxidative stress. 2-Propyl-1H-imidazol-4(5H)-one has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学的研究の応用
2-Propyl-1H-imidazol-4(5H)-one has been found to have various applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Propyl-1H-imidazol-4(5H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
158365-96-9 |
|---|---|
製品名 |
2-Propyl-1H-imidazol-4(5H)-one |
分子式 |
C6H10N2O |
分子量 |
126.16 g/mol |
IUPAC名 |
2-propyl-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-7-4-6(9)8-5/h2-4H2,1H3,(H,7,8,9) |
InChIキー |
BDSFPJPUFHGKLX-UHFFFAOYSA-N |
SMILES |
CCCC1=NCC(=O)N1 |
正規SMILES |
CCCC1=NCC(=O)N1 |
同義語 |
4H-Imidazol-4-one,1,5-dihydro-2-propyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)


![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)

